![molecular formula C11H15N3O2 B2981019 N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide CAS No. 671794-57-3](/img/structure/B2981019.png)
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide, also known as N-Hydrazinocarbonyl-2-methylpropanamide or HCMPA, is an organic compound widely used in scientific research, specifically in the fields of biochemistry and physiology. It is a versatile compound that has been used in various laboratory experiments, ranging from the study of enzyme kinetics to the study of membrane transport proteins. HCMPA is a hydrazide-based compound that has been found to be effective in the inhibition of various enzymes and proteins, and has been used to study the mechanism of action of various biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Research has shown that derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide have significant antimicrobial and antifungal properties. For instance, compounds derived from methyl 3-phenylpropanoate, after hydrazination, exhibited potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Fuloria et al., 2009). Similarly, other research synthesized derivatives that demonstrated antimycobacterial activity against Mycobacterium tuberculosis, indicating their applicability in treating tuberculosis infections (Küçükgüzel et al., 1999).
Antitubercular Activity
Some studies have focused on the antitubercular potential of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide derivatives. These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, including strains resistant to conventional treatments. Notably, certain derivatives have shown high activity towards isoniazid-resistant tuberculosis, offering a promising avenue for the development of new antitubercular drugs (Sriram et al., 2009).
Antiviral and Enzyme Inhibition
Research into the enzyme inhibition capabilities of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide derivatives has also been conducted, with findings suggesting their potential use in antiviral therapies. For example, specific derivatives have been identified as inhibitors of protease-activated receptors, which play a significant role in viral pathogenesis and inflammation processes, thereby indicating their therapeutic potential in treating diseases mediated by these pathways (Gardell et al., 2008).
Antihypertensive and Cardiovascular Applications
Further studies have explored the antihypertensive properties of derivatives, revealing their ability to act as α-blocking agents, thereby offering a novel approach to managing hypertension. These compounds have demonstrated good antihypertensive activity with low toxicity, suggesting their potential use in cardiovascular disease treatment (Abdel-Wahab et al., 2008).
Eigenschaften
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)10(15)13-9-5-3-8(4-6-9)11(16)14-12/h3-7H,12H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULIXFTBYXIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide](/img/structure/B2980939.png)
![N-(3,4-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2980940.png)
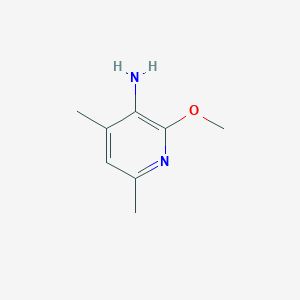
![(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2980942.png)
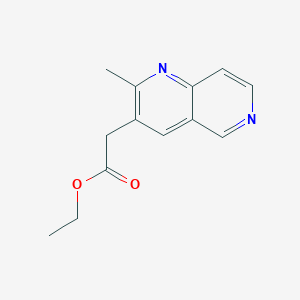
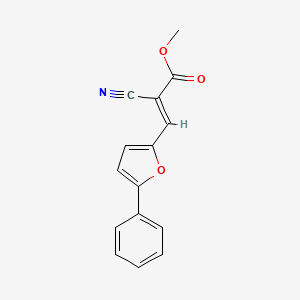
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2980945.png)
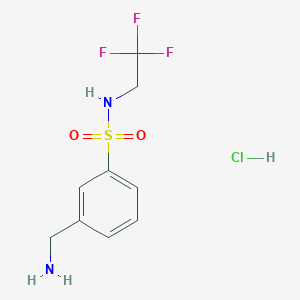
![Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2980948.png)
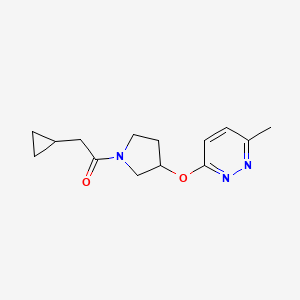
![N-Methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]acetamide](/img/structure/B2980954.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2980955.png)
![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2980957.png)